2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
Description
This compound features a fused imidazo[1,2-b][1,2,4]triazole core with a 2-ethyl substituent and a 5-oxo group. The acetamide linker connects the heterocycle to a 2-(trifluoromethyl)phenyl moiety, a structural motif known to enhance metabolic stability and binding affinity in medicinal chemistry .
Properties
IUPAC Name |
2-(2-ethyl-5-oxo-4,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N5O2/c1-2-11-20-14-21-13(25)10(23(14)22-11)7-12(24)19-9-6-4-3-5-8(9)15(16,17)18/h3-6,10H,2,7H2,1H3,(H,19,24)(H,20,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIOMLBEIRKNJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(C(=O)NC2=N1)CC(=O)NC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds with imidazo[1,2-b][1,2,4]triazole structures exhibit significant antimicrobial activities. Specifically, 2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)-N-[2-(trifluoromethyl)phenyl]acetamide has shown efficacy against various bacterial strains including:
| Bacterial Strain | Mechanism of Action |
|---|---|
| Staphylococcus aureus | Inhibition of cell wall synthesis |
| Escherichia coli | Interference with DNA replication |
| Candida albicans | Disruption of cell membrane integrity |
These properties make it a candidate for developing new antimicrobial agents.
Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through the activation of specific pathways. Molecular docking studies have indicated potential binding interactions with key enzymes involved in cancer metabolism.
Synthesis and Modification
The synthesis of This compound typically involves multi-step organic reactions. The following table outlines the general synthetic pathway:
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Condensation | Ethyl acetoacetate + amine |
| 2 | Cyclization | Appropriate acid catalyst |
| 3 | Functional Group Modification | Various alkylating agents |
This synthetic approach allows for the modification of the compound to enhance its biological activity or to create derivatives with improved properties.
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of This compound against resistant bacterial strains. The results demonstrated a significant reduction in bacterial growth at low concentrations compared to standard antibiotics.
Case Study 2: Anticancer Activity
A separate investigation focused on the compound's anticancer properties against HeLa cells. The study found that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis. These findings suggest potential therapeutic applications in oncology.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Substituent Analysis
Target Compound :
- Core : Imidazo[1,2-b][1,2,4]triazole (fused triazole-imidazole system).
- Substituents : 2-Ethyl, 5-oxo, and acetamide-linked 2-(trifluoromethyl)phenyl.
Thiazolylmethylcarbamate Analogs () :
- Core : Thiazole or modified bicyclic systems (e.g., 1,3,4-thiadiazole).
- Substituents : Hydroperoxypropan-2-yl, carbamate, and ureido groups .
- Relevance : Carbamate/ureido functionalities are common in prodrugs or enzyme-targeting agents, contrasting with the target’s acetamide linker.
Structural and Functional Differences
Hypothesized Pharmacological Profiles
Research Findings and Limitations
- Biological Data Gap: No direct activity data for the target compound or analogs are provided in the evidence. Further in vitro/in vivo studies are needed to validate hypothesized targets.
- Structural Novelty: The target’s imidazo-triazole core distinguishes it from benzothiazole/thiazole derivatives, which may translate to unique ADME (absorption, distribution, metabolism, excretion) profiles.
Q & A
Q. What methods validate the absence of toxic intermediates in the synthetic pathway?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
